CTTHWGFTLC, CYCLIC acetate
Descripción
CTTHWGFTLC, Acetato cíclico (244082-19-7 base libre) es un inhibidor peptídico cíclico para las metaloproteinasas de matriz (MMP)-2 y MMP-9Los inhibidores de estas enzimas pueden prevenir la progresión tumoral .
Propiedades
Fórmula molecular |
C54H75N13O16S2 |
|---|---|
Peso molecular |
1226.4 g/mol |
Nombre IUPAC |
acetic acid;(4R,13S,19S,25S,28S,31R)-31-amino-13-benzyl-25-(1-hydroxyethyl)-10,28-bis[(1R)-1-hydroxyethyl]-22-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27,30-nonaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid |
InChI |
InChI=1S/C52H71N13O14S2.C2H4O2/c1-25(2)15-35-46(72)62-39(52(78)79)23-81-80-22-33(53)44(70)63-43(28(5)68)51(77)65-42(27(4)67)50(76)61-38(18-31-20-54-24-57-31)47(73)59-37(17-30-19-55-34-14-10-9-13-32(30)34)45(71)56-21-40(69)58-36(16-29-11-7-6-8-12-29)48(74)64-41(26(3)66)49(75)60-35;1-2(3)4/h6-14,19-20,24-28,33,35-39,41-43,55,66-68H,15-18,21-23,53H2,1-5H3,(H,54,57)(H,56,71)(H,58,69)(H,59,73)(H,60,75)(H,61,76)(H,62,72)(H,63,70)(H,64,74)(H,65,77)(H,78,79);1H3,(H,3,4)/t26-,27?,28-,33+,35?,36+,37+,38?,39+,41?,42+,43+;/m1./s1 |
Clave InChI |
BPGVHBMULWDCSZ-RIMHVAGJSA-N |
SMILES isomérico |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NC(C(=O)NC(C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)N)C(=O)O)CC(C)C)[C@@H](C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)C(C)O)O.CC(=O)O |
SMILES canónico |
CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)C(C)O)C(C)O)N)C(=O)O.CC(=O)O |
Origen del producto |
United States |
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de CTTHWGFTLC, Acetato cíclico implica la formación de un péptido cíclico a través de la creación de un puente disulfuro entre los residuos de cisteína. La secuencia del péptido es Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys, con el puente disulfuro formando entre Cys1 y Cys10 .
Métodos de Producción Industrial
Los métodos de producción industrial para CTTHWGFTLC, Acetato cíclico típicamente involucran la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento, que está anclada a una resina sólida. Después de que la cadena peptídica está completamente ensamblada, se escinde de la resina y se cicla para formar el puente disulfuro .
Análisis De Reacciones Químicas
Conjugation Reactions
CTTHWGFTLC is functionalized with fluorescent dyes for imaging applications:
-
Cy5.5 Labeling : The peptide reacts with Cy5.5-NHS ester in DMF/DIPEA (10:1) via NHS-amine coupling. The product is purified via reverse-phase HPLC and validated by MALDI-MS .
| Conjugate | Molecular Formula | Molecular Weight (Da) | HPLC Retention (min) |
|---|---|---|---|
| Cy5.5-C1 | C93H115N16O26S6 | 2063.65 | 17.24 |
| Cy5.5-C6 | C92H113N16O24S4 | 1953.70 | 15.32 |
Stability and Metabolic Resistance
Replacing the disulfide bond with an amide bond significantly enhances stability:
-
C1 (Disulfide) : Half-life <24 hrs in physiological conditions due to reductive cleavage .
-
C6 (Amide) : Resists degradation in simulated gastric/intestinal fluids (>48 hrs) .
Enzymatic Stability (Table) :
| Peptide | IC50 (MMP-2 Inhibition, μM) | Stability in SGF/SIF |
|---|---|---|
| c(CTTHWGFTLC)NH2 | 30.30 | Unstable |
| c(KAHWGFTLD)NH2 | 7.56 | Stable |
SGF: Simulated gastric fluid; SIF: Simulated intestinal fluid
Mechanistic Role in MMP Inhibition
CTTHWGFTLC selectively inhibits MMP-2/9 via:
-
Chelation of Catalytic Zn²⁺ : The Thr-His-Trp sequence binds the active site, blocking substrate access .
-
Reduced TIMP Competition : Unlike endogenous inhibitors (e.g., TIMP-1/2), CTTHWGFTLC does not require stoichiometric binding, enabling prolonged activity .
Comparative Reactivity
Aplicaciones Científicas De Investigación
CTTHWGFTLC, Acetato cíclico tiene varias aplicaciones de investigación científica:
Investigación del Cáncer: Como inhibidor de MMP-2 y MMP-9, se utiliza para estudiar el papel de estas enzimas en la progresión y metástasis tumoral.
Desarrollo de Fármacos: Sirve como un compuesto líder para desarrollar nuevos fármacos contra el cáncer que se dirigen a las MMP.
Estudios Biológicos: Se utiliza para investigar las funciones biológicas de MMP-2 y MMP-9 en varios procesos fisiológicos y patológicos.
Mecanismo De Acción
CTTHWGFTLC, Acetato cíclico ejerce sus efectos inhibiendo la actividad de MMP-2 y MMP-9. Estas enzimas están involucradas en la degradación de la matriz extracelular, que es un paso crucial en la invasión y metástasis tumoral. Al inhibir estas enzimas, CTTHWGFTLC, Acetato cíclico puede prevenir la progresión tumoral .
Comparación Con Compuestos Similares
CTTHWGFTLC, Acetato cíclico es único debido a su inhibición específica de MMP-2 y MMP-9. Compuestos similares incluyen:
- Sal sódica de Batimastat
- Ilomastat
- Excisanin A
- Apratastat
- Isofraxidin
- Galato de etilo
- Astragaloside IV
- Leucodin
Estos compuestos también inhiben las MMP pero pueden tener diferentes especificidades, potencias y mecanismos de acción.
Actividad Biológica
CTTHWGFTLC, commonly referred to as cyclic acetate, is a cyclic decapeptide known for its significant biological activities, particularly as an inhibitor of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. This article delves into the compound's biological activity, highlighting its mechanisms, efficacy, and potential applications based on diverse research findings.
Overview of CTTHWGFTLC
CTTHWGFTLC is characterized by its cyclic structure which enhances its stability and biological activity. The compound has been studied extensively for its role in inhibiting MMPs, which are critical in various physiological and pathological processes, including tissue remodeling, wound healing, and cancer metastasis.
CTTHWGFTLC exerts its biological effects primarily through the inhibition of MMP-2 and MMP-9. These enzymes are involved in the degradation of extracellular matrix components, making them key players in tumor invasion and metastasis. Inhibition of these enzymes by CTTHWGFTLC can potentially reduce cancer cell migration and invasion.
Inhibition Potency
Research indicates that CTTHWGFTLC demonstrates potent inhibitory activity against MMP-2 and MMP-9. The following table summarizes the inhibitory concentrations (IC50) of various peptides related to CTTHWGFTLC:
| Peptide | Molecular Formula | Calculated MW | Observed MW | Retention Time (min) | IC50 (μM) |
|---|---|---|---|---|---|
| c(CTTHWGFTLC)NH2 (C1) | C52H72N14O13S2 | 1164.48 | 1165.78 | 15.64 | 30.30 |
| c(ATTHWGFTLD)NH2 (C2) | C53H72N14O14 | 1128.54 | 1129.56 | 14.49 | 10.87 |
| c(ATTHWGFTL-β-Ala) (C3) | C52H71N13O13 | 1085.53 | 1086.55 | 17.26 | 83.90 |
| c(ATAHWGFTLD)NH2 (C4) | C52H70N14O13 | 1098.52 | 1099.50 | 15.22 | 9.28 |
As shown in the table, CTTHWGFTLC exhibits a moderate IC50 value compared to other cyclic peptides, indicating its effectiveness as an MMP inhibitor .
In Vivo Studies
In vivo studies have demonstrated that cyclic peptides like CTTHWGFTLC can selectively target tumor sites expressing MMP-2 and MMP-9. For instance, conjugation of CTTHWGFTLC with imaging agents has allowed for visualization of tumor localization in animal models, showcasing its potential for targeted cancer therapies .
Case Studies
A notable case study highlighted the use of CTTHWGFTLC in a therapeutic context where it was administered to evaluate its effects on tumor growth and metastasis in preclinical models. The results indicated a significant reduction in tumor size and metastatic spread when treated with CTTHWGFTLC compared to control groups .
Applications in Cancer Therapy
The ability of CTTHWGFTLC to inhibit MMPs positions it as a candidate for developing novel cancer therapies aimed at preventing metastasis. Its application could extend to formulations combined with chemotherapeutic agents to enhance treatment efficacy while minimizing side effects associated with traditional therapies.
Q & A
Q. How is CTTHWGFTLC, CYCLIC acetate synthesized and characterized for research use?
CTTHWGFTLC, CYCLIC acetate is synthesized via solid-phase peptide synthesis (SPPS) with cyclization through disulfide bonds or other crosslinking strategies. Post-synthesis, purity is assessed using reversed-phase HPLC (>95% purity) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity . Mass spectrometry (MS) validates the molecular weight (1166.33 Da) and cyclic conformation . Circular dichroism (CD) spectroscopy may further confirm secondary structure stability under varying pH/temperature conditions .
Q. What are the critical storage conditions to maintain the stability of CTTHWGFTLC, CYCLIC acetate?
The compound is light- and temperature-sensitive. For short-term storage (days to weeks), keep at 0–4°C in desiccated conditions. Long-term stability (months to years) requires storage at -20°C under inert gas (e.g., argon) to prevent oxidation and hydrolysis . Repeated freeze-thaw cycles should be avoided, as they degrade peptide bonds and reduce activity .
Q. What experimental methods are used to assess its inhibitory activity against MMP-2 and MMP-9?
In vitro activity is quantified via fluorogenic substrate assays (e.g., DQ-gelatin cleavage for MMP-2/9) and zymography. The IC₅₀ for MMP-9 inhibition is ~8 μM, while MMP-2 inhibition requires higher concentrations . Competitive inhibition kinetics are analyzed using Lineweaver-Burk plots to determine binding affinity (Km/Vmax shifts) .
Advanced Research Questions
Q. How does the structural design of CTTHWGFTLC, CYCLIC acetate confer selectivity for MMP-2/9 over other MMPs?
The cyclic peptide contains a hydrophobic macrocycle (e.g., Trp, Phe residues) that binds to the S1' pocket of MMP-2/9, while the terminal zinc-binding group (e.g., thiol or carboxylate) chelates the catalytic Zn²⁺ ion . This dual mechanism creates steric hindrance against broader MMPs (e.g., MMP-1, -7) lacking compatible surface recognition regions . Mutagenesis studies of MMP active sites can further validate selectivity .
Q. How should researchers resolve contradictions in reported IC₅₀ values across studies?
Discrepancies may arise from assay variability (e.g., substrate type, enzyme source) or batch-to-batch differences in peptide purity. To mitigate this:
Q. What strategies improve the metabolic stability of CTTHWGFTLC, CYCLIC acetate in in vivo models?
The peptide’s rapid degradation in serum (due to proteases and oxidation) limits therapeutic utility. Strategies include:
Q. How can researchers optimize dosing regimens for in vivo studies targeting tumor microenvironments?
Pharmacokinetic (PK) studies in murine models are critical. Key steps:
Q. What synergistic combinations enhance the efficacy of CTTHWGFTLC, CYCLIC acetate in cancer models?
Co-administration with chemotherapeutics (e.g., doxorubicin) or immunotherapies (e.g., checkpoint inhibitors) can amplify antitumor effects. For example:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
